![molecular formula C14H12ClNOS2 B2511883 4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one CAS No. 478247-11-9](/img/structure/B2511883.png)

4-(2-chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

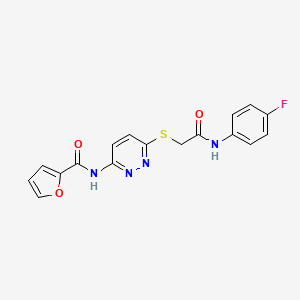

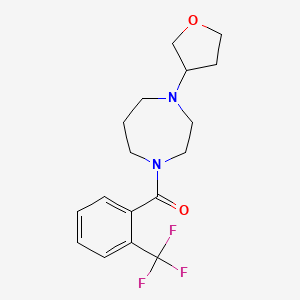

4-(2-Chlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one is a heterocyclic compound belonging to the thieno[3,2-f][1,4]thiazepine class of compounds. It is a white crystalline solid that is soluble in water and has a melting point of 235-237°C. This compound has a variety of applications in scientific research, including its use as a new synthetic intermediate, a novel drug candidate, and a potential therapeutic target for various diseases.

Applications De Recherche Scientifique

Pharmacological Profile of Benzothiazepine Derivatives

Benzothiazepine derivatives are recognized for their significant biological activities, which have made them a focus in medicinal chemistry for lead discovery. These compounds exhibit a wide range of pharmacological effects, including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their structure-activity relationship (SAR) studies have been crucial for developing new compounds with enhanced efficacy and safety profiles. The review by Dighe et al. (2015) provides a comprehensive overview of the synthetic methods for preparing these derivatives and their chemical transformations, highlighting the importance of benzothiazepines in drug research (Dighe et al., 2015).

Synthetic Developments and Applications

Significant efforts have been devoted to developing synthetic methodologies for creating benzothiazepine and related derivatives. For instance, the review by Khasimbi et al. (2021) discusses the synthesis and pharmacological profile of 1,5-benzothiazepine, showcasing its diverse biological activities. These activities include antimicrobial, anticancer, antifungal, anthelmintic, anti-diabetic, and amyloid imaging agents. The review underscores the role of 1,5-benzothiazepines in drug research, driven by the invention of a wide range of synthetic methods for their preparation (Khasimbi et al., 2021).

Neurobiological Properties

The neurobiological properties of tianeptine, a compound with structural similarities to tricyclic antidepressants, have been studied for its effects on central plasticity, offering insights into the treatment of depressive disorders. Tianeptine's neurobiological studies reveal its dynamic interplay between numerous neurotransmitter systems and its critical role in the structural and functional plasticity within brain regions that facilitate emotional learning. These findings suggest that compounds like tianeptine might be useful in treating neurobiological features of depressive disorders, highlighting the broader applicability of benzothiazepine derivatives in neurology and psychiatry (McEwen & Olié, 2005).

Mécanisme D'action

Target of Action

The compound 4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one has effects at multiple receptors. It antagonizes dopamine D1, D2, and D3 receptors, serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors, and α1A, α1B, and α2C adrenergic receptors . These receptors play a crucial role in various neurological processes, including mood regulation, reward, and cognition.

Mode of Action

4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one interacts with its targets by binding to these receptors and antagonizing their action . This means that it prevents the normal signaling of these receptors, thereby altering the neurotransmission processes in the brain.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, by antagonizing dopamine and serotonin receptors, it can affect the dopaminergic and serotonergic pathways, which are involved in mood regulation and reward processing . The exact downstream effects of these interactions can vary depending on the specific receptor and the cellular context.

Result of Action

The molecular and cellular effects of 4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one’s action are complex and depend on the specific receptors it interacts with and the cellular context. Generally, by antagonizing various receptors, it can alter neurotransmission and potentially influence neuronal activity and communication .

Propriétés

IUPAC Name |

4-[(2-chlorophenyl)methyl]-2,3-dihydrothieno[3,2-f][1,4]thiazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS2/c15-12-4-2-1-3-10(12)9-16-6-8-19-14-11(13(16)17)5-7-18-14/h1-5,7H,6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQJVVWHCKCZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=CS2)C(=O)N1CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2511801.png)

![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)

![4-cyclohex-3-en-1-yl-2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2511809.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)

![N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2511819.png)

![2-[(3-Methoxybenzoyl)amino]benzoic acid](/img/structure/B2511821.png)

![N-[3-(1-azepanylmethyl)-4,5-dimethyl-2-thienyl]-4-fluorobenzamide](/img/structure/B2511823.png)